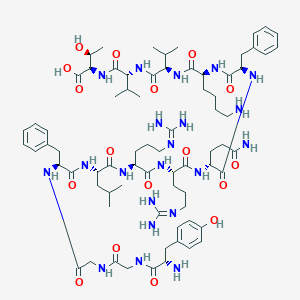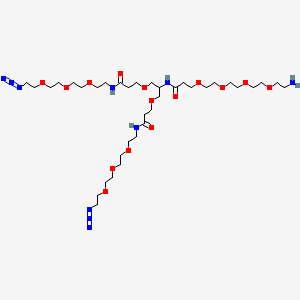
Amino-PEG4-bis-PEG3-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG4-bis-PEG3-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and is utilized in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). The compound’s structure includes seven PEG units, making it highly soluble and flexible .
準備方法
Synthetic Routes and Reaction Conditions: Amino-PEG4-bis-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units with azide and amino groups. The process typically involves:
Step 1: Activation of PEG units with a suitable activating agent.
Step 2: Coupling of the activated PEG units with azide and amino groups under controlled conditions.
Step 3: Purification of the final product using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): this compound reacts with molecules containing alkyne groups in the presence of copper catalysts to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a catalyst.
Common Reagents and Conditions:
CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for biological applications where copper toxicity is a concern.
Major Products:
CuAAc: Formation of triazole-linked conjugates.
SPAAC: Formation of stable cycloaddition products without metal contamination
科学的研究の応用
Amino-PEG4-bis-PEG3-N3 is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of functionalized materials and nanotechnology applications
作用機序
The primary mechanism of action for Amino-PEG4-bis-PEG3-N3 involves its role as a linker in bioconjugation reactions. The azide group reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise modification of biomolecules and materials. The PEG units provide solubility and flexibility, enhancing the overall performance of the conjugates .
類似化合物との比較
Amino-PEG4-NHS Ester: Another PEG linker used for bioconjugation but lacks the azide group.
Amino-PEG4-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Uniqueness: Amino-PEG4-bis-PEG3-N3 is unique due to its dual functionality with azide and amino groups, allowing for versatile applications in both CuAAc and SPAAC reactions. Its cleavable nature makes it particularly valuable in the synthesis of antibody-drug conjugates, where controlled release of the drug is essential .
特性
分子式 |
C36H70N10O15 |
|---|---|
分子量 |
883.0 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C36H70N10O15/c37-4-12-51-18-24-57-30-29-56-23-17-50-9-3-36(49)44-33(31-60-10-1-34(47)40-5-13-52-19-25-58-27-21-54-15-7-42-45-38)32-61-11-2-35(48)41-6-14-53-20-26-59-28-22-55-16-8-43-46-39/h33H,1-32,37H2,(H,40,47)(H,41,48)(H,44,49) |
InChIキー |
AUWMMDYTNHESTC-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


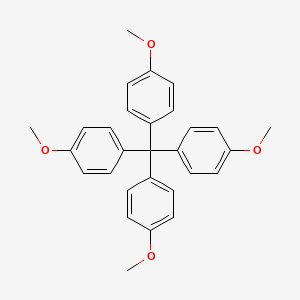
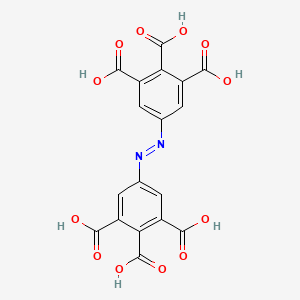
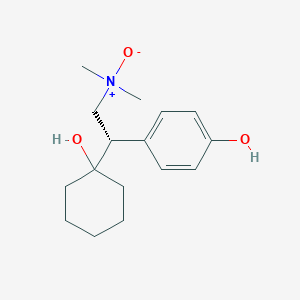

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
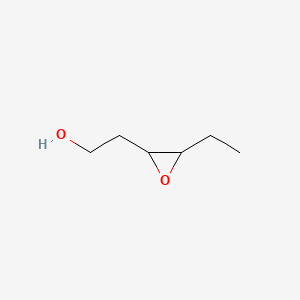
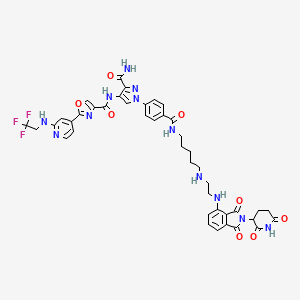
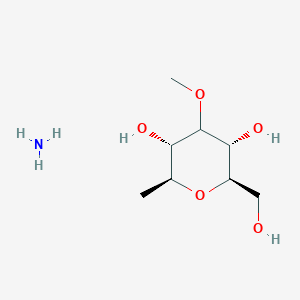

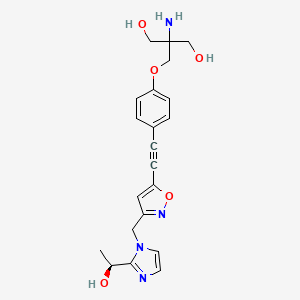

![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
